molecular formula C21H18F3N5OS B2977994 2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 1358909-22-4

2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2977994
CAS No.: 1358909-22-4
M. Wt: 445.46
InChI Key: ONXCJXVOIHJPSV-UHFFFAOYSA-N
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Description

2-{[1-(Propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide is a heterocyclic acetamide derivative featuring a triazoloquinoxaline core substituted with a propan-2-yl group and a sulfanyl-linked acetamide moiety terminating in a 3-(trifluoromethyl)phenyl group. Its structural complexity arises from the triazoloquinoxaline scaffold, which is known for its electron-deficient aromatic system, enhancing binding affinity to hydrophobic pockets in biological targets. The trifluoromethyl group on the phenyl ring contributes to metabolic stability and lipophilicity, while the propan-2-yl substituent may influence steric interactions during target engagement .

Properties

IUPAC Name

2-[(1-propan-2-yl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F3N5OS/c1-12(2)18-27-28-19-20(26-15-8-3-4-9-16(15)29(18)19)31-11-17(30)25-14-7-5-6-13(10-14)21(22,23)24/h3-10,12H,11H2,1-2H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONXCJXVOIHJPSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C2N1C3=CC=CC=C3N=C2SCC(=O)NC4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F3N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography .

Scientific Research Applications

2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide involves several molecular targets and pathways:

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Core Scaffold Key Substituents Molecular Weight (g/mol) Reported Targets/Activities
Target Compound: 2-{[1-(Propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide Triazoloquinoxaline Propan-2-yl, 3-(trifluoromethyl)phenyl ~466.5 (calculated) Hypothesized: GPCRs (e.g., GPR35, GPR55), anti-inflammatory pathways
N-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-2-[(8-methoxy-4-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetamide Triazoloquinoline 4-Fluorophenyl, 8-methoxy, 4-methyl ~523.5 (calculated) Bcl-2-like protein 11, cannabinoid receptor 2 (CNR2), GPR35, GPR55
2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives Triazole Furan-2-yl, amino Variable (e.g., ~300-400) Anti-exudative activity (10 mg/kg dose; comparable to diclofenac sodium in preclinical models)

Key Observations:

Substituent Effects on Target Specificity: The trifluoromethylphenyl group in the target compound enhances hydrophobicity and may improve blood-brain barrier penetration compared to the 4-fluorophenyl group in the triazoloquinoline analogue .

Pharmacological Activity: Triazole derivatives with furan-2-yl and amino substituents (e.g., compounds in ) exhibit anti-exudative activity, suggesting that the acetamide-thioether linkage is critical for modulating inflammatory responses. However, the target compound’s triazoloquinoxaline core may offer superior enzymatic stability compared to simpler triazole scaffolds .

Receptor Binding: The triazoloquinoline analogue’s interaction with cannabinoid receptor 2 (CNR2) and Bcl-2-like protein 11 highlights the role of the triazolo-heterocycle in apoptosis and immune modulation. The target compound’s trifluoromethyl group could similarly enhance affinity for these targets .

Notes

The structural analysis relies on substituent effects observed in analogues (e.g., fluorophenyl vs. trifluoromethylphenyl) .

Anti-exudative activity data from triazole-acetamide derivatives suggest a plausible mechanism for the target compound but require experimental confirmation.

Further studies should prioritize synthesizing the target compound and profiling its activity against CNR2, Bcl-2, and inflammatory markers.

Biological Activity

The compound 2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide , also known as EVT-2654972, is a complex heterocyclic organic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

This compound features a triazoloquinoxaline core structure combined with a sulfanyl group and a trifluoromethyl phenyl moiety. The presence of these functional groups contributes to its lipophilicity and potential interaction with biological targets.

PropertyDescription
Molecular Formula C20H17F3N5OS
Molecular Weight 404.43 g/mol
CAS Number 1358192-86-5
Classification Heterocyclic compound

Synthesis

The synthesis of this compound typically involves multi-step reactions, including:

  • Aromatic nucleophilic substitution.
  • Formation of the triazoloquinoxaline structure via cyclization reactions.
  • Purification through chromatographic techniques to ensure high yield and purity.

Anticancer Properties

Recent studies have indicated that derivatives of triazoloquinoxaline exhibit significant anticancer activity. For instance:

  • Cytotoxicity Testing : The compound has shown promising cytotoxic effects against various cancer cell lines. In vitro studies demonstrated that it could inhibit the growth of melanoma cells (A375) and other carcinoma cell lines, suggesting its potential as an anticancer agent .

The mechanism of action for this compound appears to involve:

  • Inhibition of Cell Cycle Progression : It has been reported to induce apoptosis by arresting the cell cycle at the G2/M phase.
  • Modulation of Apoptotic Pathways : The compound upregulates pro-apoptotic proteins such as BAX and activates caspases, leading to programmed cell death while downregulating anti-apoptotic proteins like Bcl-2 .

Case Studies and Research Findings

  • In Vivo Studies : Animal models have been used to evaluate the efficacy and safety profile of this compound. Preliminary results indicate a favorable pharmacokinetic profile with manageable toxicity levels.
  • Comparative Studies : When compared with standard anticancer drugs like Etoposide, certain derivatives of triazoloquinoxaline showed enhanced activity against specific cancer types, indicating their potential as alternative therapeutic agents .
  • Molecular Docking Studies : Computational studies have provided insights into the binding affinities of this compound with various target proteins. These studies suggest that the structural features contribute significantly to its biological interactions.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for optimizing the yield and purity of this compound?

  • Answer : Employ statistical design of experiments (DoE) to systematically evaluate reaction parameters such as solvent polarity, temperature, catalyst loading, and reaction time. For example, fractional factorial designs can reduce the number of trials while identifying critical variables . Evidence from triazole-quinoxaline derivatives highlights the use of polar aprotic solvents (e.g., DMF) and mild temperatures (60–80°C) to minimize side reactions . Post-synthesis purification via column chromatography with gradients of ethyl acetate/hexane is commonly used to isolate high-purity fractions .

Q. How is structural characterization validated for this compound?

  • Answer : Use a combination of 1H/13C NMR to confirm the presence of sulfanyl and trifluoromethyl groups (e.g., δ ~3.5 ppm for SCH2, δ ~120–125 ppm for CF3 in 13C NMR) . High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves stereochemical ambiguities, particularly for the triazoloquinoxaline core .

Q. What in vitro models are suitable for preliminary biological evaluation?

  • Answer :

  • Antiproliferative activity : MTT assays using human cancer cell lines (e.g., HeLa, MCF-7) .
  • Anti-exudative activity : Rat formalin-induced edema models to assess inhibition of inflammation .
  • Table 1 : Representative biological data for analogous compounds:
Substituent on TriazoleIC50 (Antiproliferative, μM)Anti-Exudative Efficacy (%)
Propan-2-yl12.3 ± 1.268.5 ± 4.7
Phenyl23.1 ± 2.145.2 ± 3.9
Data derived from

Advanced Research Questions

Q. How can computational modeling predict reactivity and guide synthesis optimization?

  • Answer : Quantum chemical calculations (e.g., DFT) model transition states and intermediates to identify energetically favorable pathways. For example, ICReDD’s reaction path search methods optimize conditions for triazoloquinoxaline cyclization by analyzing activation energies . AI-driven tools (e.g., COMSOL Multiphysics) simulate solvent effects and predict side reactions, reducing trial-and-error experimentation .

Q. How should researchers resolve contradictions between computational predictions and experimental biological data?

  • Answer :

  • Re-evaluate assay conditions : Ensure cell viability assays use standardized protocols (e.g., consistent seeding density, incubation time) .
  • Validate computational parameters : Adjust solvation models or basis sets in DFT calculations to better match experimental environments .
  • Cross-validate with structural analogs : Compare activities of derivatives to isolate substituent-specific effects .

Q. What strategies elucidate structure-activity relationships (SAR) for the trifluoromethylphenyl moiety?

  • Answer :

  • Systematic substitution : Synthesize analogs with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups at the phenyl ring to assess electronic effects on bioactivity .
  • Pharmacophore mapping : Use molecular docking to identify key interactions (e.g., hydrogen bonding with CF3 group in kinase binding pockets) .
  • Metabolic stability studies : Replace the trifluoromethyl group with bioisosteres (e.g., chlorodifluoromethyl) to improve pharmacokinetics while retaining activity .

Q. What safety protocols are critical for handling this compound during synthesis?

  • Answer :

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles due to potential irritancy (analogous to acetamide derivatives) .
  • Ventilation : Use fume hoods to avoid inhalation of fine particulates during milling or weighing.
  • Spill management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Methodological Considerations

  • Data-Driven Optimization : Integrate machine learning with experimental data to prioritize synthesis routes. For example, train models on historical yield data to predict optimal reagent ratios .
  • Cross-Disciplinary Collaboration : Combine synthetic chemistry with computational biology to accelerate SAR studies, as seen in ICReDD’s feedback loop between computation and experimentation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.